molecular formula C26H26ClN3OS B15011585 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311785-86-1

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15011585
CAS No.: 311785-86-1
M. Wt: 464.0 g/mol
InChI Key: BYYIQPMXRIQKON-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, methyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylthio groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its complex structure and functional groups.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given its ability to interact with biological molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(3-bromo-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness: The presence of the chloro and methylthio groups in 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile distinguishes it from similar compounds, potentially leading to unique chemical reactivity and biological activity.

This article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

311785-86-1

Molecular Formula

C26H26ClN3OS

Molecular Weight

464.0 g/mol

IUPAC Name

2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H26ClN3OS/c1-15-19(27)6-5-7-20(15)30-21-12-26(2,3)13-22(31)24(21)23(18(14-28)25(30)29)16-8-10-17(32-4)11-9-16/h5-11,23H,12-13,29H2,1-4H3

InChI Key

BYYIQPMXRIQKON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)SC)C(=O)CC(C3)(C)C

Origin of Product

United States

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